molecular formula C22H21N5 B11118512 1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11118512
M. Wt: 355.4 g/mol
InChI Key: YQQUYBUQQPNVNE-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Subsequent functionalization leads to the desired compound.

    Method 2: Another approach is via multistep synthesis, starting from commercially available building blocks.

Reaction Conditions::
  • Cyclization reactions often require high temperatures and specific catalysts.
  • Functionalization steps involve various reagents (e.g., Grignard reagents, acylation agents) under controlled conditions.
Industrial Production::
  • Industrial-scale synthesis typically optimizes yield, scalability, and cost-effectiveness.
  • Continuous flow processes and automation enhance efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states.

    Substitution: Substituents can be introduced at different positions.

    Reduction: Reduction of functional groups (e.g., nitro to amine) is feasible.

Common Reagents::

    Grignard Reagents: Used for carbon-carbon bond formation.

    Acylating Agents: Introduce acyl groups.

    Hydrides: Reduce functional groups.

Major Products::
  • Diverse products arise from functionalization, including regioisomers and stereoisomers.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

  • The compound likely interacts with specific molecular targets.
  • Its effects may involve modulation of signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21N5/c1-15-6-4-9-17(12-15)27-22-19(13-25-27)21(23-14-24-22)26-20-11-5-8-16-7-2-3-10-18(16)20/h4-6,8-9,11-14H,2-3,7,10H2,1H3,(H,23,24,26)

InChI Key

YQQUYBUQQPNVNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=C4CCCC5

Origin of Product

United States

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